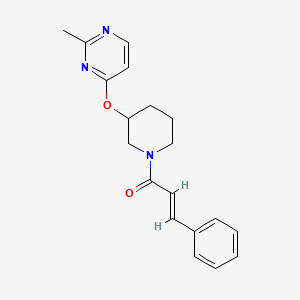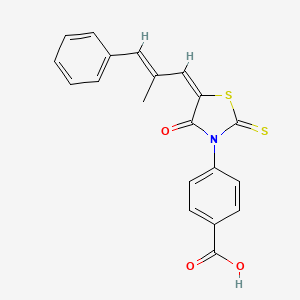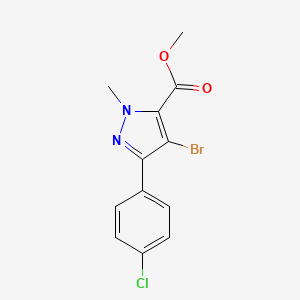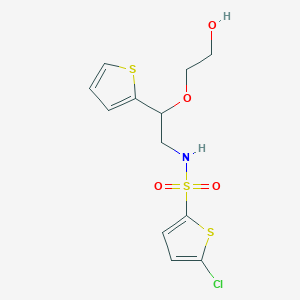
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S3 and its molecular weight is 496.01. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation of Antitumor Activity
Compounds with structures similar to the mentioned chemical have been synthesized and evaluated for their antitumor activities. For example, new derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have been developed, showing potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Such compounds, through their synthesis and biological evaluation, contribute to the development of potential anticancer agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Another application is found in the synthesis of analogues as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the DNA synthesis pathway, making them targets for anticancer and antibacterial drugs. Compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold have demonstrated high potency as dual inhibitors, indicating their potential as therapeutic agents (A. Gangjee et al., 2008).
Antimicrobial Applications
Novel heterocyclic compounds incorporating sulfonamide moieties have been synthesized for use as antimicrobial agents. Such structures have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens. This research avenue underscores the role of these compounds in developing new antimicrobial therapies (E. Darwish et al., 2014).
Crystal Structure Analysis
The study of crystal structures of complexes containing similar sulfonamide derivatives provides insights into their potential interactions and reactivity. Such analyses are crucial for understanding the binding mechanisms of these compounds to biological targets, which is essential for drug design and development (J. Obaleye et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2-amino-3-(methylthio)benzoic acid to form the intermediate compound. This intermediate is then reacted with 2-thiouracil and N-(3-(methylthio)phenyl)acetamide to form the final product.", "Starting Materials": [ "3-chloro-4-methylbenzenesulfonyl chloride", "2-amino-3-(methylthio)benzoic acid", "2-thiouracil", "N-(3-(methylthio)phenyl)acetamide" ], "Reaction": [ "Step 1: 3-chloro-4-methylbenzenesulfonyl chloride is reacted with 2-amino-3-(methylthio)benzoic acid in the presence of a base such as triethylamine to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 2-thiouracil in the presence of a base such as potassium carbonate and a solvent such as DMF to form the final intermediate.", "Step 3: The final intermediate is then reacted with N-(3-(methylthio)phenyl)acetamide in the presence of a base such as triethylamine and a solvent such as DMF to form the final product." ] } | |
Numéro CAS |
933240-18-7 |
Nom du produit |
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide |
Formule moléculaire |
C20H18ClN3O4S3 |
Poids moléculaire |
496.01 |
Nom IUPAC |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O4S3/c1-12-6-7-15(9-16(12)21)31(27,28)17-10-22-20(24-19(17)26)30-11-18(25)23-13-4-3-5-14(8-13)29-2/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Clé InChI |
OWNIBYBTUYRSEK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)SC)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



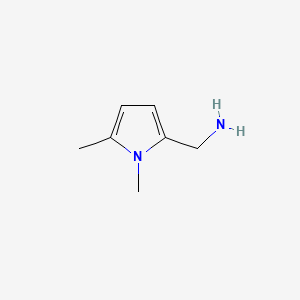
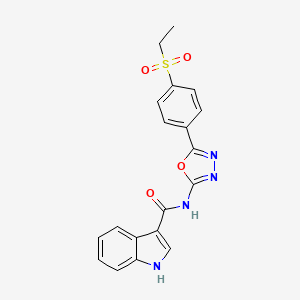
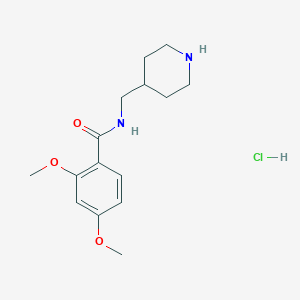
![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2589446.png)
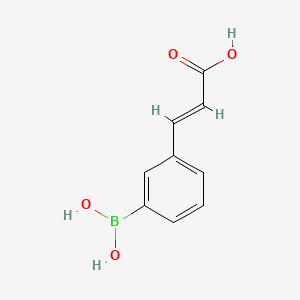
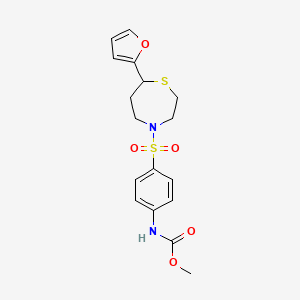
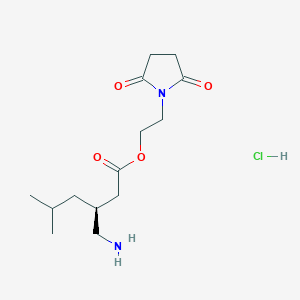
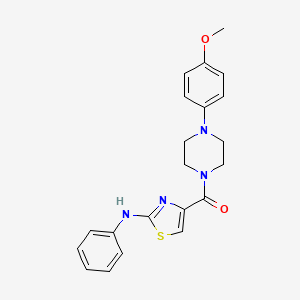
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2589457.png)
